2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, dichloro substituents, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the cyclization of amido-nitriles to form disubstituted imidazoles.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: It is used in studies related to enzyme inhibition and cellular pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Imidazole Derivatives: Compounds containing the imidazole ring are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both dichloro and trifluoromethyl groups enhances its reactivity and potential as a pharmacologically active compound.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O2/c16-9-4-8(15(18,19)20)5-22-13(17)12(21-14(9)22)7-1-2-10-11(3-7)24-6-23-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQWMASFJMZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=C(C4=N3)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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